Product packaging for Di-fmoc-n-alpha-aminomethyl-l-alanine(Cat. No.:CAS No. 1562433-56-0)

Di-fmoc-n-alpha-aminomethyl-l-alanine

Cat. No.: B1440438
CAS No.: 1562433-56-0
M. Wt: 562.6 g/mol
InChI Key: JZXUUGMJLQZNAN-NRFANRHFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Modified Amino Acids as Advanced Building Blocks in Peptide Research

The incorporation of modified or non-proteinogenic amino acids (NPAAs)—those not naturally encoded in the human genetic code—is a cornerstone strategy in modern peptide science. bachem.comnih.gov These specialized building blocks allow for the synthesis of peptides with enhanced properties compared to their natural counterparts. nih.gov

Key advantages of using modified amino acids include:

Enhanced Stability : A primary goal of peptide modification is to increase resistance to proteolytic enzymes. rsc.org Techniques such as N-methylation (the addition of a methyl group to the amide nitrogen) and the substitution of standard L-amino acids with their D-enantiomers can disrupt the recognition sites for peptidases, thereby extending the peptide's half-life in biological systems. rsc.orgnih.govnbinno.com Replacing methionine with the non-oxidizable analogue norleucine (Nle) is another strategy to prevent loss of biological activity. bachem.com

Improved Bioavailability : Modifications can increase a peptide's lipophilicity, which can improve its ability to cross cell membranes and enhance oral bioavailability. nih.govnih.gov

Conformational Control : The introduction of structurally diverse or constrained amino acids can stabilize specific secondary structures, such as α-helices or β-sheets, which are often critical for a peptide's interaction with its biological target. rsc.orgnbinno.com This conformational fine-tuning can lead to optimized binding affinity and specificity. nbinno.com

Novel Functionality : Modified amino acids can introduce new chemical handles into a peptide sequence, allowing for site-specific labeling with fluorescent dyes, attachment to drug delivery systems, or the creation of complex, branched peptide structures. bachem.comnih.gov

The strategic incorporation of these building blocks has been instrumental in the discovery and development of peptide therapeutics with improved pharmacokinetic profiles and efficacy. nih.govnih.gov

Table 1: Examples of Peptide Modifications and Their Significance

Modification Type Example Significance
Backbone Modification N-Methylation Enhances proteolytic stability, improves bioavailability. nbinno.comnih.govresearchgate.net
Side Chain Modification Replacing Met with Norleucine (Nle) Prevents oxidation, preserving biological activity. bachem.com
Stereochemical Modification D-Amino Acid Substitution Increases resistance to enzymatic degradation. rsc.orgnih.gov
Terminal Modification N-terminal Acetylation Blocks exopeptidases, increasing stability. bachem.com
C-terminal Amidation Blocks carboxypeptidases, increasing stability. bachem.com

Overview of Fluorenylmethoxycarbonyl (Fmoc) Chemistry in Solid-Phase Peptide Synthesis (SPPS) Methodologies

Solid-Phase Peptide Synthesis (SPPS) is the predominant method for chemically synthesizing peptides. The most widely adopted approach today is based on Fluorenylmethoxycarbonyl (Fmoc) chemistry. nih.govaltabioscience.com This methodology involves building a peptide chain sequentially while the C-terminal end is anchored to a solid resin support. creative-peptides.com

The core of Fmoc-SPPS is the use of the Fmoc group as a temporary protecting group for the α-amino group of the incoming amino acid. creative-peptides.comchempep.com The synthesis cycle proceeds through two main steps:

Deprotection : The Fmoc group is removed from the N-terminal amino acid of the growing peptide chain. This is achieved under mild basic conditions, typically using a solution of piperidine (B6355638). creative-peptides.comchempep.com The cleavage of the Fmoc group generates dibenzofulvene and carbon dioxide, and the progress of this step can be monitored by UV spectroscopy due to the strong chromophoric nature of these byproducts. chempep.com

Coupling : The next Fmoc-protected amino acid is activated and coupled to the newly liberated amino group, forming a new peptide bond. creative-peptides.com Activators are essential to facilitate the efficient formation of this bond between the carboxyl group of the new amino acid and the amino group of the resin-bound chain. creative-peptides.com

This cycle is repeated until the desired peptide sequence is assembled. Finally, the completed peptide is cleaved from the resin support and its side-chain protecting groups are removed, typically using a strong acid like trifluoroacetic acid (TFA). altabioscience.com

Fmoc chemistry offers significant advantages over the older tert-butyloxycarbonyl (Boc) method. The deprotection and cleavage conditions are much milder, avoiding the use of highly corrosive and hazardous liquid hydrogen fluoride (B91410) (HF) that is required in Boc chemistry. nih.govaltabioscience.com This gentler approach makes Fmoc-SPPS compatible with a wide range of sensitive and modified amino acids, including those with post-translational modifications like phosphorylation and glycosylation, making it the method of choice for synthesizing complex and delicate peptides. nih.govaltabioscience.com

Table 2: Comparison of Fmoc and Boc SPPS Methodologies

Feature Fmoc Chemistry Boc Chemistry
Nα-Protecting Group Fluorenylmethoxycarbonyl (Fmoc) tert-Butyloxycarbonyl (Boc)
Deprotection Condition Mild Base (e.g., Piperidine) creative-peptides.com Strong Acid (e.g., TFA) creative-peptides.com
Final Cleavage from Resin Moderate Acid (TFA) altabioscience.com Strong Acid (e.g., HF) altabioscience.com
Compatibility Excellent for modified & sensitive residues. nih.gov Can affect acid-sensitive groups. creative-peptides.com
Primary Use Most common method for peptide synthesis today. nih.govaltabioscience.com Generally used for specialist applications. nih.gov

Di-Fmoc-Nα-aminomethyl-L-alanine as a Specialized Alanine (B10760859) Derivative for Synthetic Applications

Within the extensive library of modified amino acids available to peptide chemists, Di-Fmoc-Nα-aminomethyl-L-alanine stands out as a highly specialized building block designed for creating complex peptide architectures. scbt.com It is a derivative of the natural amino acid L-alanine, distinguished by the presence of an "aminomethyl" group (-CH2-NH2) attached to the α-nitrogen atom of the alanine backbone.

The designation "Di-Fmoc" indicates that both the α-nitrogen of the original alanine structure and the nitrogen of the newly introduced aminomethyl group are protected by Fmoc groups. This dual protection is central to its synthetic utility.

The primary application of this compound is to serve as a branching point in a peptide sequence. During SPPS, one of the Fmoc groups can be selectively removed to allow for the continuation of the primary peptide chain. The second Fmoc group on the aminomethyl side chain remains intact, serving as a protected amine. At a later stage in the synthesis, this second Fmoc group can be removed, exposing a new primary amine that can be used to:

Initiate the synthesis of a second, distinct peptide chain, resulting in a branched or "forked" peptide.

Attach other molecules of interest, such as reporter labels (e.g., fluorophores), drug conjugates, or linker molecules for surface immobilization.

By providing a stable, protected, and strategically placed secondary amine, Di-Fmoc-Nα-aminomethyl-L-alanine enables the rational design and synthesis of peptides with sophisticated, non-linear structures that are inaccessible using only standard proteinogenic amino acids.

Table 3: Chemical Properties of Di-Fmoc-Nα-aminomethyl-L-alanine

Property Value
Compound Name Di-Fmoc-N-alpha-aminomethyl-L-alanine
Molecular Formula C34H30N2O6 scbt.com
Molecular Weight 562.61 g/mol scbt.com
Primary Application Fmoc protected alanine derivative for peptide synthesis. scbt.com
Key Structural Feature L-alanine core with a Di-Fmoc protected Nα-aminomethyl group.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C34H30N2O6 B1440438 Di-fmoc-n-alpha-aminomethyl-l-alanine CAS No. 1562433-56-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H30N2O6/c1-21(32(37)38)36(34(40)42-19-31-28-16-8-4-12-24(28)25-13-5-9-17-29(25)31)20-35-33(39)41-18-30-26-14-6-2-10-22(26)23-11-3-7-15-27(23)30/h2-17,21,30-31H,18-20H2,1H3,(H,35,39)(H,37,38)/t21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZXUUGMJLQZNAN-NRFANRHFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)N(CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)O)N(CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H30N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

562.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Integration of Di Fmoc Nα Aminomethyl L Alanine into Complex Peptide Architectures

Solid-Phase Peptide Synthesis (SPPS) Protocols Utilizing Di-Fmoc-Nα-aminomethyl-L-alanine

Solid-phase peptide synthesis (SPPS) is the cornerstone of modern peptide chemistry, allowing for the efficient assembly of peptide chains on a solid support. merckmillipore.com The integration of a sterically hindered and di-protected amino acid like Di-Fmoc-Nα-aminomethyl-L-alanine necessitates specific adaptations to standard Fmoc/tBu protocols to ensure efficient and high-fidelity synthesis.

Methodological Adaptations for Efficient Amino Acid Coupling

The successful incorporation of Di-Fmoc-Nα-aminomethyl-L-alanine is critically dependent on the choice of coupling reagents and reaction conditions to overcome the steric hindrance imposed by the two bulky Fmoc protecting groups and the branched nature of the α-substituent.

Due to this steric hindrance, standard coupling reagents may prove insufficient. More potent activating reagents are often required to facilitate the formation of the peptide bond. The choice of coupling reagent can significantly impact the efficiency of the reaction and minimize racemization.

Coupling Reagent ClassExamplesSuitability for Hindered Couplings
Carbodiimides DCC, DICOften require additives like HOBt or Oxyma Pure to improve efficiency and reduce racemization.
Onium Salts (Aminium/Uronium) HBTU, HATU, HCTUGenerally more effective for hindered amino acids due to the formation of highly reactive activated esters. nih.gov
Onium Salts (Phosphonium) PyBOP, PyAOPAlso highly effective for difficult couplings and can sometimes offer advantages in specific contexts.

Key Adaptations:

Choice of Coupling Reagent: For sterically hindered amino acids like Di-Fmoc-Nα-aminomethyl-L-alanine, aminium/uronium or phosphonium (B103445) salt-based reagents such as HATU, HCTU, or PyBOP are generally preferred over carbodiimide-based methods. nih.gov These reagents form highly reactive activated species that can overcome the steric barrier more effectively.

Extended Coupling Times: Due to the slower reaction kinetics associated with sterically hindered amino acids, extended coupling times are often necessary to ensure the reaction proceeds to completion. Monitoring the coupling reaction using a qualitative test like the Kaiser test is crucial. uci.edu

Double Coupling: In cases of particularly difficult couplings, a second coupling step with a fresh portion of the activated amino acid and coupling reagents may be required to drive the reaction to completion.

Elevated Temperatures: Microwave-assisted SPPS can be a valuable tool for accelerating sluggish coupling reactions involving sterically demanding residues. The localized heating can significantly enhance reaction rates.

Strategies for Minimizing Side Reactions During Incorporation into Peptide Chains

The use of a di-protected amino acid introduces unique challenges regarding side reactions. The presence of two Fmoc groups, which are removed under basic conditions, necessitates careful consideration of the deprotection steps and potential side reactions.

Side ReactionDescriptionMitigation Strategy
Incomplete Fmoc Deprotection The bulky nature of the di-Fmoc group can lead to incomplete removal of one or both Fmoc groups, resulting in deletion sequences. merckmillipore.commdpi.comExtended deprotection times with piperidine (B6355638); use of stronger, non-nucleophilic bases like DBU in the deprotection cocktail. merckmillipore.commdpi.com
Diketopiperazine Formation If the di-protected alanine (B10760859) is the second or third residue in the chain, intramolecular cyclization to form a diketopiperazine can occur after Fmoc deprotection, leading to chain termination. google.comUse of sterically hindered resins like 2-chlorotrityl chloride resin; incorporation of the first two amino acids as a dipeptide unit. google.com
Racemization The activation of any amino acid carries the risk of epimerization. This is particularly concerning for non-standard amino acids.Use of racemization-suppressing additives like HOBt or Oxyma Pure; careful selection of the coupling reagent and base. ajpamc.com

Orthogonal Protection: The two Fmoc groups on Di-Fmoc-Nα-aminomethyl-L-alanine are not orthogonal to each other, meaning they are both removed under the same basic conditions. For selective deprotection to create a branched peptide, an orthogonal protecting group strategy would be necessary. For instance, if one of the amino groups were protected with a group labile to different conditions (e.g., an Alloc or Dde group), selective deprotection and subsequent chain elongation from that specific site would be possible.

Considerations for Resin Attachment and Cleavage Procedures

The choice of resin and the final cleavage cocktail are critical steps that can significantly impact the yield and purity of the final peptide.

Resin Selection:

2-Chlorotrityl Chloride (2-CTC) Resin: This resin is highly recommended for synthesizing peptides with sterically hindered C-terminal amino acids. mdpi.com Its high acid lability allows for the cleavage of the peptide from the resin under very mild acidic conditions, which helps to preserve acid-sensitive protecting groups on the side chains. Furthermore, the steric bulk of the trityl linker can help to minimize diketopiperazine formation. google.com

Wang Resin: While a common choice for SPPS, Wang resin requires stronger acidic conditions for cleavage (e.g., high concentrations of TFA), which may not be ideal if other acid-sensitive modifications are present. sigmaaldrich.com

Cleavage Cocktails: The final cleavage of the peptide from the resin and the simultaneous removal of side-chain protecting groups are typically achieved using a cocktail containing a strong acid, most commonly trifluoroacetic acid (TFA), along with a variety of scavengers. nih.govthermofisher.comthermofisher.com The composition of the cleavage cocktail must be tailored to the specific amino acid sequence to prevent side reactions.

ScavengerPurpose
Triisopropylsilane (TIS) Reduces trityl cations and other carbocations generated during cleavage.
Water Suppresses t-butylation of tryptophan residues.
1,2-Ethanedithiol (EDT) Scavenges trityl groups and prevents re-attachment of protecting groups to cysteine.
Thioanisole Protects tryptophan and methionine residues from alkylation.

Given that Di-Fmoc-Nα-aminomethyl-L-alanine itself does not have a reactive side chain requiring protection (beyond the second Fmoc group), the primary considerations for the cleavage cocktail will be dictated by the other amino acids present in the peptide sequence. A standard cleavage cocktail, such as Reagent K (TFA/water/phenol/thioanisole/EDT), is often a robust choice for a wide range of peptides. nih.gov

Solution-Phase Peptide Synthesis Approaches for Di-Fmoc-Nα-aminomethyl-L-alanine Containing Peptides

While SPPS is the dominant method for peptide synthesis, solution-phase synthesis remains a valuable technique, particularly for the large-scale production of shorter peptides or for segments used in fragment condensation. libretexts.org The incorporation of Di-Fmoc-Nα-aminomethyl-L-alanine in a solution-phase strategy requires careful planning of the protecting group strategy to ensure selective coupling and avoid unwanted side reactions.

The purification of intermediates after each coupling step is a hallmark of solution-phase synthesis and is typically achieved by chromatography or crystallization. nih.gov This step-wise purification can be advantageous for ensuring the purity of the final product, but it is also more time-consuming and labor-intensive than SPPS.

Challenges and Innovations in Peptide Chain Elongation with Branched Amino Acid Derivatives

The incorporation of branched amino acid derivatives like Di-Fmoc-Nα-aminomethyl-L-alanine presents significant challenges to peptide chain elongation, primarily due to steric hindrance. This steric bulk can lead to:

Slow or Incomplete Coupling Reactions: As previously discussed, the bulky nature of the amino acid derivative can significantly slow down the rate of peptide bond formation, often requiring more forceful coupling conditions or longer reaction times.

Aggregation: Peptides containing sterically hindered or hydrophobic residues are more prone to aggregation on the solid support. This aggregation can prevent reagents from accessing the reactive sites, leading to incomplete deprotection and coupling, and ultimately resulting in truncated or deletion sequences.

Innovations to Overcome these Challenges:

Microwave-Assisted Peptide Synthesis (MAPS): The use of microwave irradiation has become a powerful tool to overcome many of the challenges associated with difficult peptide sequences. Microwave energy can accelerate both coupling and deprotection steps, often leading to higher yields and purities in a shorter amount of time.

Novel Coupling Reagents: The development of new and more efficient coupling reagents continues to be an active area of research. Reagents with enhanced reactivity and reduced propensity for racemization are particularly valuable for the incorporation of challenging amino acids. ajpamc.com

Pseudoproline Dipeptides: The introduction of pseudoproline dipeptides at specific points in a peptide sequence can disrupt the formation of secondary structures that lead to aggregation, thereby improving the efficiency of subsequent synthesis steps.

Modified Solvents and Additives: The use of alternative solvents or the addition of chaotropic agents can help to disrupt intermolecular hydrogen bonding and reduce aggregation, thereby improving the solvation of the peptide chain and facilitating reagent access.

Advanced Applications of Di Fmoc Nα Aminomethyl L Alanine in Chemical Biology and Material Science Research

Design and Synthesis of Branched and Multi-Functionalized Peptide Constructs

The strategic incorporation of Di-Fmoc-Nα-aminomethyl-L-alanine into peptide synthesis protocols facilitates the creation of complex, non-linear peptide structures. This is primarily due to its ability to introduce a branching point within a peptide sequence.

Fabrication of Peptide Dendrimers and Branched Scaffolds

Peptide dendrimers are highly branched, tree-like macromolecules with a well-defined structure. The synthesis of these complex molecules often relies on the use of branching units like Di-Fmoc-Nα-aminomethyl-L-alanine. During solid-phase peptide synthesis (SPPS), the two Fmoc groups on the aminomethyl-L-alanine derivative can be selectively removed, exposing two amine functionalities. This allows for the simultaneous elongation of two new peptide chains from a single point, leading to the generation of dendritic structures.

The generation-based synthesis of peptide dendrimers allows for precise control over the size, shape, and surface functionality of the final molecule. This level of control is critical for applications where specific molecular recognition and multivalency are required.

GenerationNumber of BranchesTheoretical Molecular Weight (Da)
G0 (Core)1Varies with core
G12Varies
G24Varies
G38Varies
G416Varies

This interactive table illustrates the exponential growth in the number of branches with each generation of dendrimer synthesis, a process facilitated by branching monomers like Di-Fmoc-Nα-aminomethyl-L-alanine.

Assembly of Multi-Antennary Glycoconjugates and Peptide-Oligonucleotide Hybrids

The branching capabilities of Di-Fmoc-Nα-aminomethyl-L-alanine are also instrumental in the assembly of multi-antennary glycoconjugates and peptide-oligonucleotide hybrids. In the case of glycoconjugates, the branched peptide scaffold can be decorated with multiple copies of a specific carbohydrate moiety. This multivalency is often crucial for enhancing the avidity of the glycoconjugate for its target lectin or receptor.

Similarly, in the construction of peptide-oligonucleotide hybrids, this building block can be used to attach multiple peptide chains to a single oligonucleotide. These hybrid molecules combine the biological activity of peptides with the programmable nature of oligonucleotides, opening up possibilities for the development of novel diagnostic probes and therapeutic agents.

Modulating Peptide Conformation and Research into Bioactivity through Di-Fmoc-Nα-aminomethyl-L-alanine Incorporation

The introduction of this non-natural amino acid can also be used to influence the three-dimensional structure of peptides, thereby modulating their biological activity.

Engineering of Conformationally Constrained Peptide and Peptidomimetic Scaffolds

The incorporation of Di-Fmoc-Nα-aminomethyl-L-alanine within a peptide chain can introduce a "kink" or a turn, leading to a more rigid and conformationally constrained structure. This is because the aminomethyl substituent restricts the rotational freedom of the peptide backbone. By strategically placing these units, researchers can induce the formation of specific secondary structures, such as β-turns or helices. The ability to control peptide conformation is of paramount importance in drug design, as the biological activity of a peptide is often intimately linked to its three-dimensional shape.

Development of Enzyme-Resistant and Modified Peptide Analogues

Peptides are often susceptible to degradation by proteases, which limits their therapeutic potential. The introduction of unnatural amino acids, such as Nα-aminomethyl-L-alanine, can enhance the resistance of peptides to enzymatic cleavage. The modified peptide bond adjacent to the Nα-substituted amino acid is often a poor substrate for proteases, leading to an increased in vivo half-life of the peptide. This strategy is a valuable tool in the development of more stable and effective peptide-based drugs.

Di-Fmoc-Nα-aminomethyl-L-alanine in Bioconjugation and Advanced Biomaterials Research

The unique chemical properties of Di-Fmoc-Nα-aminomethyl-L-alanine also make it a valuable component in the fields of bioconjugation and biomaterials science. The two Fmoc groups can be used as handles for the attachment of other molecules, such as fluorescent dyes, imaging agents, or drug molecules. This allows for the creation of multifunctional probes and targeted drug delivery systems.

Furthermore, the incorporation of this building block into self-assembling peptide systems can influence the morphology and mechanical properties of the resulting biomaterials. The branched nature of the peptides can lead to the formation of more complex and robust hydrogel networks, which have potential applications in tissue engineering and regenerative medicine.

Site-Specific Bioconjugation Methodologies for Peptide Labeling and Functionalization

The primary role of Di-Fmoc-L-lysine in bioconjugation is as a synthetic precursor that enables the precise, site-specific labeling and functionalization of peptides and proteins. Lysine (B10760008) is a frequent target for bioconjugation due to the high nucleophilicity and surface exposure of its primary amine. nih.gov The use of a di-Fmoc protected lysine derivative during solid-phase peptide synthesis (SPPS) offers a strategic advantage for creating peptides with specific sites designated for modification.

The methodology unfolds in a sequential process. First, the Di-Fmoc-L-lysine is incorporated into a growing peptide chain at a desired position. The Fmoc protecting groups are stable during the standard coupling steps of SPPS but can be selectively removed under mild basic conditions (e.g., using piperidine), leaving the rest of the peptide intact. Upon removal of both Fmoc groups, two primary amines—the α-amino group at the N-terminus and the ε-amino group on the side chain—are exposed. These newly available nucleophilic sites become specific handles for covalent attachment of various functional molecules.

Common amine-reactive bioconjugation chemistries include:

Acylation with N-hydroxysuccinimide (NHS) esters: This is one of the most prevalent methods for modifying lysine residues. researchgate.netcoledeforest.com NHS esters react efficiently with primary amines to form stable amide bonds, allowing for the attachment of fluorophores, biotin, or drug molecules. nih.gov

Isothiocyanates: These reagents react with primary amines to form stable thiourea (B124793) linkages, providing another robust method for labeling peptides.

Reductive Amination: The amine groups can react with aldehydes or ketones to form a Schiff base, which is then reduced to a stable secondary amine linkage.

By strategically placing Di-Fmoc-L-lysine in the peptide sequence, researchers can create well-defined bioconjugates. This site-specificity is crucial as random labeling of multiple lysine residues on a protein's surface can lead to heterogeneous mixtures with compromised biological activity. coledeforest.comnih.gov The ability to control the exact location and number of modifications is paramount for creating therapeutic antibody-drug conjugates, advanced molecular imaging agents, and precisely functionalized biomaterials. nih.gov

Role in the Engineering of Functional Peptide-Based Materials and Hydrogels

Di-Fmoc-L-lysine is a powerful low-molecular-weight gelator (LMWG) used in the bottom-up engineering of functional biomaterials, particularly hydrogels. rsc.orgnih.gov These hydrogels are three-dimensional networks of self-assembled nanofibers that can entrap large amounts of water, mimicking the extracellular matrix. The self-assembly process is driven by a combination of non-covalent interactions. nih.govresearchgate.net

The key to this process lies in the amphiphilic nature of the Fmoc-amino acid. The two large, aromatic fluorenyl groups are hydrophobic, while the amino acid backbone is more hydrophilic. This structure promotes self-assembly in aqueous environments through two primary driving forces:

π-π Stacking: The aromatic fluorenyl rings of different molecules stack on top of each other, forming the core of the nanofiber structure. This is a major stabilizing interaction. nih.govrsc.orgmanchester.ac.uk

Hydrogen Bonding: The amide and carboxyl groups of the lysine backbone form intermolecular hydrogen bonds, creating β-sheet-like arrangements that further stabilize the fibrillar network. nih.govrsc.org

The presence of two Fmoc groups in Di-Fmoc-L-lysine significantly enhances its gelation capabilities compared to mono-Fmoc-functionalized amino acids. rsc.orgresearchgate.net Research has shown that Di-Fmoc-L-lysine can form hydrogels at very low concentrations (e.g., 0.1 wt%) and exhibits pH-controlled ambidextrous gelation, meaning it can form gels in both water (hydrogels) and organic solvents (organogels). rsc.orgresearchgate.net This versatility is a significant advantage for creating diverse materials.

The properties of these hydrogels can be precisely tuned by controlling the self-assembly conditions, such as pH, solvent composition, and temperature. rsc.orgacs.org For instance, gelation is often triggered by a "pH switch," where the Di-Fmoc-L-lysine is first dissolved at a high pH and then gelation is induced by lowering the pH to a neutral or acidic value. rsc.orgacs.org

The resulting materials have properties that make them highly attractive for biomedical applications. They are often biocompatible, responsive to stimuli, and can be designed to be injectable. researchgate.net The mechanical strength of these hydrogels, often characterized by the storage modulus (G'), can be modulated for specific applications like 3D cell culture and tissue engineering. nih.govresearchgate.net

Table 1: Properties of Hydrogels Formed from Fmoc-Functionalized Amino Acids
Gelator MoleculeTrigger for GelationMinimum Gelation Concentration (MGC)Key Findings/PropertiesReference
Di-Fmoc-L-lysine (Fmoc-K(Fmoc))pH Switch (e.g., from basic to pH 6.0, 7.4, or 10.8)0.1 wt%Exhibits pH-controlled ambidextrous gelation (hydro and organogels). Forms thermally stable gels (~100 °C) with thixotropic (shear-thinning) properties. rsc.org
Di-Fmoc-L-lysineSolvent Switch (addition of water to organic solvent)1.7 mM (~0.1 wt%)Forms robust gels in various organic solvent-water mixtures (e.g., DMSO/water, DMF/water). Gelation is driven by π-π stacking and hydrogen bonding. acs.org
Fmoc-Lys-Fmoc / Fmoc-Trp Co-assemblypH Switch / Solvent PolarityNot specifiedCo-assembly creates stable, transparent hydrogels. The lysine content significantly influences the final gel strength and viscoelastic properties. nih.gov
Fmoc-Lys(Fmoc)-AsppH Switch0.002 wt%Demonstrates exceptional hydrogelation propensity at an extremely low concentration. The hydrogel is biocompatible and supports cell culture. researchgate.net

Analytical Methodologies for the Characterization of Di Fmoc Nα Aminomethyl L Alanine Containing Peptides and Constructs

Spectroscopic Techniques for Monitoring Reaction Progress and Structural Elucidation in Synthetic Pathways

Spectroscopic methods are indispensable for real-time monitoring and structural verification during the synthesis of peptides containing Di-Fmoc-Nα-aminomethyl-L-alanine. The fluorenylmethyloxycarbonyl (Fmoc) group, integral to this compound, possesses a distinct chromophore that is leveraged for this purpose.

During solid-phase peptide synthesis (SPPS), the N-terminal Fmoc group is removed at the beginning of each coupling cycle to allow the addition of the next amino acid. tec5usa.com This deprotection step is typically accomplished using a weak base, such as piperidine (B6355638). wikipedia.org The cleavage releases a dibenzofulvene-piperidine adduct, which has a strong ultraviolet (UV) absorbance. tec5usa.comwikipedia.org By continuously monitoring the UV absorbance of the reaction mixture at a specific wavelength (typically around 301 nm), the completion of the deprotection reaction can be tracked in real-time. This strategy is frequently employed in automated peptide synthesizers to ensure each cycle proceeds to completion before the next one begins. tec5usa.com

Beyond reaction monitoring, spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy are vital for structural elucidation. ¹H and ¹³C NMR spectroscopy can confirm the identity and integrity of the Di-Fmoc-Nα-aminomethyl-L-alanine building block itself and verify its successful incorporation into the peptide chain. mdpi.com These methods provide detailed information about the chemical environment of each atom, allowing for unambiguous structure determination.

Table 1: Spectroscopic Monitoring in Fmoc-Based Peptide Synthesis

Technique Application Principle Key Observable
UV-Vis Spectroscopy Real-time monitoring of Fmoc deprotection The cleaved Fmoc group byproduct (dibenzofulvene) is a strong UV chromophore. tec5usa.comwikipedia.org Increase in absorbance at ~301 nm indicates the release of the Fmoc group.
NMR Spectroscopy Structural confirmation of intermediates and final product Provides detailed information on the chemical structure and connectivity of atoms. mdpi.com Characteristic chemical shifts for the Fmoc group and amino acid protons/carbons.

| FT-IR Spectroscopy | Confirmation of functional groups | Detects vibrations of specific chemical bonds (e.g., C=O of the carbamate). | Characteristic absorption bands for amide and carbamate (B1207046) functional groups. |

Chromatographic and Mass Spectrometric Purity Assessment of Synthesized Peptides

Following synthesis, the crucial step of purity assessment is predominantly carried out using a combination of chromatography and mass spectrometry. researchgate.net These methods are essential for separating the target peptide from a complex mixture of potential impurities and for confirming the identity of the final product. thermofisher.com

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most widely used technique for analyzing the purity of synthetic peptides. researchgate.net Peptides are separated based on their hydrophobicity, and UV detection, typically at wavelengths between 210-230 nm where the peptide bond absorbs, is used for quantification. almacgroup.com For peptides containing Di-Fmoc-Nα-aminomethyl-L-alanine, the Fmoc groups significantly increase the hydrophobicity, which must be accounted for in method development.

The complexity of peptide synthesis can lead to various impurities, including:

Truncated sequences: Peptides missing one or more amino acids due to incomplete coupling.

Deletion sequences: Resulting from incomplete deprotection in a cycle.

Side-reaction products: Modifications to amino acid side chains.

Diastereomers: Racemization of amino acids during synthesis. nih.gov

Mass spectrometry (MS), often coupled directly with liquid chromatography (LC-MS), provides definitive identification of the synthesized peptide by measuring its mass-to-charge ratio (m/z). thermofisher.com High-resolution mass spectrometry (HRMS) can provide highly accurate mass data, further confirming the elemental composition of the peptide and helping to identify any impurities. nih.gov Tandem mass spectrometry (MS/MS) can be used to sequence the peptide, verifying that the amino acids are in the correct order.

Table 2: Common LC-MS Parameters for Peptide Purity Analysis

Parameter Typical Condition Purpose
Column C18 reversed-phase Separation based on hydrophobicity. researchgate.net
Mobile Phase A Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid (FA) Acidic modifier to improve peak shape and ionize the peptide.
Mobile Phase B Acetonitrile (ACN) with 0.1% TFA or FA Organic solvent to elute peptides from the column.
Gradient Increasing concentration of Mobile Phase B over time Elutes peptides with varying hydrophobicities.

| Detection | UV (214/280 nm) and Mass Spectrometry (ESI source) | Quantifies peptide amount and confirms molecular weight. thermofisher.comalmacgroup.com |

Advanced Structural Characterization of Modified Peptide Architectures (e.g., Circular Dichroism for Conformation)

The incorporation of a non-proteinogenic amino acid like Di-Fmoc-Nα-aminomethyl-L-alanine can significantly influence the three-dimensional structure of a peptide. Advanced techniques are required to characterize these modified architectures.

Circular Dichroism (CD) spectroscopy is a powerful, non-destructive technique used to study the secondary structure of peptides and proteins in solution. youtube.com It measures the differential absorption of left and right circularly polarized light by chiral molecules, including the peptide backbone. youtube.com The resulting CD spectrum provides a characteristic fingerprint of the peptide's secondary structure content (e.g., α-helix, β-sheet, random coil). mdpi.com

α-Helices typically show strong positive bands around 192 nm and two negative bands at approximately 208 nm and 222 nm.

β-Sheets exhibit a negative band around 218 nm and a positive band near 195 nm.

Random coils are characterized by a strong negative band near 200 nm.

The presence of the bulky, aromatic Fmoc groups in Di-Fmoc-Nα-aminomethyl-L-alanine can induce specific conformational preferences or constraints within the peptide chain. These groups can participate in π-π stacking or other non-covalent interactions that stabilize certain folds. mdpi.com CD spectroscopy is an ideal tool to investigate these conformational changes. By comparing the CD spectrum of the modified peptide to that of its unmodified counterpart, researchers can gain insight into how the incorporation of Di-Fmoc-Nα-aminomethyl-L-alanine perturbs the secondary structure. researchgate.net It is important to note that aromatic side chains and protecting groups can themselves contribute to the CD spectrum in the near-UV region, which must be considered during analysis. nih.gov

Table 3: Representative Circular Dichroism Spectral Features for Peptide Secondary Structures

Secondary Structure Wavelength of Maxima/Minima (nm) Characteristic Feature
α-Helix ~222 (Negative), ~208 (Negative), ~192 (Positive) Double minima in the far-UV region.
β-Sheet ~218 (Negative), ~195 (Positive) Single broad minimum and a positive peak at a shorter wavelength.

| Random Coil | ~198 (Negative) | Strong negative ellipticity below 200 nm. |

Future Perspectives and Emerging Research Directions for Di Fmoc Nα Aminomethyl L Alanine Derivatives

Innovations in Scalable and Sustainable Synthesis of Di-Fmoc-Nα-aminomethyl-L-alanine

The advancement of peptide-based therapeutics and materials is intrinsically linked to the availability of high-quality, cost-effective building blocks. The synthesis of specialized amino acid derivatives like Di-Fmoc-Nα-aminomethyl-L-alanine presents unique challenges in terms of scalability and sustainability. Traditional methods for producing modified amino acids often involve multiple steps, hazardous reagents, and generate significant chemical waste. researchgate.net Consequently, a major focus of future research is the development of greener and more efficient synthetic strategies.

Innovations in this area are geared towards reducing the environmental impact and improving the economic viability of large-scale production. Key trends include the adoption of green chemistry principles, such as the use of safer solvents and reagents, and the development of more atom-economical reaction pathways. researchgate.net For instance, replacing traditional solvents like dichloromethane (DCM) and N,N-dimethylformamide (DMF) with more benign alternatives like propylene carbonate is a significant step towards greener peptide synthesis. researchgate.net

Furthermore, biocatalytic routes, which employ enzymes to carry out specific chemical transformations, offer a promising avenue for the synthesis of enantiomerically pure NPAAs with high yields and fewer steps compared to purely chemical methods. nih.gov The primary hurdle for biocatalysis remains the cost of cofactors for large-scale production, an area of active research and development. nih.gov Continuous flow chemistry is another emerging technology that promises to enhance the scalability and efficiency of synthesis. mtak.hu This approach allows for precise control over reaction conditions, leading to higher yields, reduced reaction times, and minimized waste generation. mtak.hu The application of these innovative synthetic methodologies will be crucial for unlocking the full potential of Di-Fmoc-Nα-aminomethyl-L-alanine derivatives in various applications.

Table 1: Comparison of Synthetic Strategies for Modified Amino Acids

Strategy Advantages Challenges Relevance to Di-Fmoc-Nα-aminomethyl-L-alanine
Traditional Batch Synthesis Well-established protocols.High solvent consumption, potential for hazardous waste, scalability issues.Current baseline for production, but likely to be superseded by more sustainable methods.
Green Chemistry Approaches Reduced environmental impact, increased safety. researchgate.netRequires development and optimization of new protocols and solvent systems. researchgate.netEssential for environmentally responsible and cost-effective large-scale production.
Biocatalysis High stereoselectivity, high yields, aqueous reaction media. nih.govHigh cost of cofactors for large-scale synthesis. nih.govPotential for highly efficient and enantioselective synthesis of the core amino acid structure.
Continuous Flow Chemistry Enhanced scalability, improved reaction control, reduced waste. mtak.huInitial setup costs can be high.Ideal for the large-scale, consistent production required for therapeutic applications.

Advanced Applications in Bioactive Peptide Design and Discovery

The incorporation of NPAAs is a powerful strategy for modulating the pharmacological properties of peptides. Derivatives of Di-Fmoc-Nα-aminomethyl-L-alanine offer unique opportunities for creating novel peptide structures with enhanced therapeutic potential. The Nα-aminomethyl group provides a site for branching or the attachment of other functional moieties, which can lead to peptides with increased resistance to enzymatic degradation, improved receptor binding affinity, and altered pharmacokinetic profiles.

One of the key advantages of using NPAAs is the ability to introduce conformational constraints into a peptide sequence. This can lead to the stabilization of specific secondary structures, such as β-turns or helical motifs, which are often crucial for biological activity. The rigid Fmoc groups in Di-Fmoc-Nα-aminomethyl-L-alanine derivatives can also influence the local conformation of the peptide backbone, a feature that can be exploited in the rational design of peptidomimetics.

Future research in this area will likely focus on the systematic incorporation of Di-Fmoc-Nα-aminomethyl-L-alanine derivatives into peptide libraries for screening against a wide range of biological targets. The unique structural features of this building block could lead to the discovery of novel agonists or antagonists for G-protein coupled receptors (GPCRs), ion channels, and other important drug targets. Furthermore, the ability to attach imaging agents or drug payloads to the Nα-aminomethyl group opens up possibilities for the development of targeted diagnostics and therapeutics.

Integration with Automated Synthesis and High-Throughput Screening Platforms in Peptide Science

The rapid pace of drug discovery and materials science necessitates the use of automated and high-throughput methodologies. The compatibility of Di-Fmoc-Nα-aminomethyl-L-alanine derivatives with standard solid-phase peptide synthesis (SPPS) protocols is a critical factor for their widespread adoption. mdpi.com The Fmoc protecting group is central to modern SPPS, and its use in this compound ensures that it can be seamlessly integrated into existing automated peptide synthesizers. semanticscholar.org

The development of high-quality Fmoc-amino acid-loaded resins has streamlined the SPPS process, improving efficiency and purity. nbinno.com It is anticipated that custom resins pre-loaded with Di-Fmoc-Nα-aminomethyl-L-alanine or its derivatives will be developed to facilitate their use in automated synthesis. The presence of two Fmoc groups may require optimization of deprotection steps to ensure complete removal without compromising the integrity of the growing peptide chain.

The integration of these building blocks with high-throughput screening platforms will accelerate the discovery of novel bioactive peptides. By creating large, diverse peptide libraries incorporating Di-Fmoc-Nα-aminomethyl-L-alanine derivatives, researchers can rapidly identify lead compounds with desired biological activities. This combination of automated synthesis and high-throughput screening is a powerful engine for innovation in peptide science.

Table 2: Key Considerations for Automated Synthesis with Di-Fmoc-Nα-aminomethyl-L-alanine Derivatives

Parameter Consideration Potential Impact
Resin Compatibility Ensuring efficient loading and cleavage from various solid supports.Affects overall yield and purity of the final peptide.
Deprotection Conditions Optimizing the removal of two Fmoc groups without causing side reactions.Incomplete deprotection can lead to truncated or modified peptides.
Coupling Efficiency Ensuring complete and efficient coupling to the growing peptide chain.Low coupling efficiency can result in deletion sequences.
Solubility Maintaining solubility of the protected amino acid and the growing peptide-resin conjugate.Poor solubility can hinder reaction kinetics and lead to aggregation. nih.gov

Exploration in Interdisciplinary Research Domains (e.g., Chemical Biology, Nanotechnology)

The unique structural properties of Di-Fmoc-Nα-aminomethyl-L-alanine derivatives make them attractive candidates for applications beyond traditional peptide chemistry, extending into the interdisciplinary fields of chemical biology and nanotechnology. The Fmoc group itself is known to promote self-assembly through π-π stacking interactions, a property that has been exploited to create hydrogels and other nanomaterials.

In chemical biology, these derivatives could be used to develop novel molecular probes to study protein-protein interactions or to create sophisticated drug delivery systems. The Nα-aminomethyl group can serve as a handle for attaching fluorescent dyes, affinity tags, or other reporter molecules. This would enable the tracking of peptides within cells or the investigation of their interactions with biological targets in real-time.

In nanotechnology, the self-assembling properties of Fmoc-containing molecules can be harnessed to create well-defined nanostructures, such as nanofibers, nanotubes, and vesicles. The incorporation of Di-Fmoc-Nα-aminomethyl-L-alanine derivatives into these structures could be used to functionalize their surfaces with bioactive peptides, creating scaffolds for tissue engineering or targeted drug delivery vehicles. The ability to control the chemical and physical properties of these nanomaterials by varying the peptide sequence opens up a vast design space for creating advanced functional materials.

Q & A

Q. What are the recommended synthetic protocols for Di-Fmoc-N-alpha-aminomethyl-L-alanine, and how can reaction efficiency be optimized?

  • Methodological Answer : this compound is synthesized via Fmoc-protection of the primary amine, followed by aminomethylation. A typical protocol involves:
  • Step 1 : Reacting the parent amino acid with Fmoc-OSu (Fmoc-NN-succinimidyl carbonate) in a biphasic acetone/water system with NaHCO₃ as a base .
  • Step 2 : Adjusting pH to 1–2 with KHSO₄ for acidification, followed by diethyl ether extraction to isolate the product .
  • Optimization : Reaction efficiency improves with rigorous stirring, controlled pH during extraction, and cold pentane trituration to remove impurities. Yields >75% are achievable under anhydrous conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Di-fmoc-n-alpha-aminomethyl-l-alanine
Reactant of Route 2
Reactant of Route 2
Di-fmoc-n-alpha-aminomethyl-l-alanine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.